molecular formula C24H20N6O3 B12142814 N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12142814
M. Wt: 440.5 g/mol
InChI Key: NNMZNQVZIZWHCP-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic core structure fused with heterocyclic moieties. Its IUPAC name indicates a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone, substituted with a furan-2-ylmethyl group at the N-position, a pyridin-3-ylmethyl group at the 7-position, and a methyl group at the 11-position.

Properties

Molecular Formula

C24H20N6O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H20N6O3/c1-15-5-3-9-29-21(15)28-22-19(24(29)32)11-18(23(31)27-13-17-7-4-10-33-17)20(25)30(22)14-16-6-2-8-26-12-16/h2-12,25H,13-14H2,1H3,(H,27,31)

InChI Key

NNMZNQVZIZWHCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine derivatives, followed by their coupling with triazatricyclo intermediates under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The imino and oxo groups can be reduced to amines and alcohols, respectively.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the imino group may produce the corresponding amine derivative.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 877778-47-7) shares the same tricyclic backbone but differs in substituents:

  • 7-position : Pentyl chain vs. pyridin-3-ylmethyl group.
  • N-position : 4-Fluorophenylmethyl vs. furan-2-ylmethyl.

These substitutions likely alter physicochemical properties:

  • The 4-fluorophenyl group in the analogue may increase metabolic stability relative to the furan group, which is prone to oxidative degradation .

Functional Group Analogues

Compounds 16 and 17 from , while distinct in core structure (tetrahydrofuran vs. tricyclic systems), share triazole and fluorinated alkyl motifs. The triazole rings in these compounds could mimic hydrogen-bonding patterns of the target compound’s imino-oxo groups, suggesting overlapping binding mechanisms in biological assays. However, their elongated fluorinated chains likely increase lipophilicity (logP > 5) compared to the target compound’s aromatic substituents .

Research Findings and Implications

  • Structural Similarity vs. Activity : The pyridine and furan groups in the target compound may enhance target engagement through polar interactions, whereas the pentyl and fluorophenyl analogues prioritize lipophilicity for membrane penetration .
  • Methodological Considerations : Computational similarity metrics (e.g., Tanimoto coefficients) would classify the target compound and its pentyl/fluorophenyl analogue as moderately similar (Tc ~0.7), driven by shared core structure but divergent substituents .
  • Limitations : Without explicit bioactivity data, comparisons remain speculative. Future studies should prioritize assays against shared targets (e.g., kinases) to validate hypotheses.

Biological Activity

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups, including a furan ring and an imino group. This article focuses on the biological activity of this compound, exploring its potential applications in medicinal chemistry and its interactions with biological systems.

Structural Features

The compound's structure can be broken down into several key components:

  • Furan moiety : Known for its biological activity and ability to participate in various chemical reactions.
  • Imino group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Tricyclic framework : Provides structural stability and influences the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial properties : Compounds containing furan rings have been shown to possess antibacterial effects against various pathogens.
  • Anticancer activity : Certain derivatives have displayed cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity :
    • A study on furan derivatives reported significant antibacterial activity against Escherichia coli and Salmonella typhi, suggesting that similar derivatives may exhibit comparable effects .
    • Table 1 summarizes the antimicrobial efficacy of related compounds:
    Compound NameTarget PathogenActivity TypeMIC (µg/mL)
    1E. coliBactericidal50
    2S. typhiBacteriostatic100
    3Bacillus subtilisNo inhibition observedN/A
  • Anticancer Properties :
    • Compounds similar in structure to the target compound have shown cytotoxic effects against various cancer cell lines in vitro.
    • For instance, a study identified a series of furan-containing compounds that inhibited cancer cell proliferation in a dose-dependent manner .
  • Mechanism of Action :
    • The proposed mechanism involves interaction with key enzymes or receptors in biological pathways. For example, some furan derivatives act as inhibitors of phosphoinositide 3-kinases (PI3K), which are critical in cancer progression and inflammation .

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the furan ring.
  • Introduction of the imino group via condensation reactions.
  • Assembly of the tricyclic framework through cyclization techniques.

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